molecular formula C14H10O B13873222 4-Phenylbenzofuran CAS No. 35664-70-1

4-Phenylbenzofuran

Cat. No.: B13873222
CAS No.: 35664-70-1
M. Wt: 194.23 g/mol
InChI Key: FIOQMXAIXIKSPS-UHFFFAOYSA-N
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Description

4-Phenylbenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring this compound is characterized by the presence of a phenyl group attached to the fourth position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-phenylphenol with an appropriate reagent. For instance, the reaction of 2-phenylphenol with a dehydrating agent such as phosphorus oxychloride (POCl3) can yield this compound. Another method involves the palladium-catalyzed cross-coupling reaction of 2-bromophenol with phenylboronic acid, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of palladium-catalyzed cross-coupling reactions is favored due to its high yield and selectivity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans.

Scientific Research Applications

4-Phenylbenzofuran has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the phenyl group.

    2-Phenylbenzofuran: A positional isomer with the phenyl group attached to the second position.

    3-Phenylbenzofuran: Another positional isomer with the phenyl group attached to the third position.

Uniqueness: 4-Phenylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

CAS No.

35664-70-1

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

4-phenyl-1-benzofuran

InChI

InChI=1S/C14H10O/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10H

InChI Key

FIOQMXAIXIKSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=COC3=CC=C2

Origin of Product

United States

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